4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular and pulmonary diseases, cancer, and neurological disorders.
Mécanisme D'action
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 selectively inhibits sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes. NO activates sGC by binding to its heme group, leading to an increase in cGMP production. This compound 60-2770 binds to the heme group of sGC and prevents NO from binding, thereby inhibiting cGMP production. This results in a reduction in smooth muscle relaxation, vasodilation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 60-2770 has been shown to have various biochemical and physiological effects. In cardiovascular diseases, this compound 60-2770 has been shown to reduce blood pressure, improve cardiac function, and prevent vascular remodeling. In pulmonary diseases, this compound 60-2770 has been shown to improve pulmonary hypertension and reduce inflammation. In cancer, this compound 60-2770 has been shown to inhibit tumor growth and metastasis. In neurological disorders, this compound 60-2770 has been shown to improve cognitive function and reduce neuroinflammation. These effects are mediated through the inhibition of sGC and the subsequent reduction in cGMP production.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 has several advantages for lab experiments. It is a potent and selective inhibitor of sGC, making it a valuable tool for studying the NO signaling pathway. It has also been extensively studied for its potential therapeutic applications in various diseases, providing a wealth of information on its biochemical and physiological effects. However, this compound 60-2770 has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety and toxicity have not been fully evaluated.
Orientations Futures
There are several future directions for the study of 4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770. One area of research is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Another area of research is the evaluation of the long-term safety and toxicity of this compound 60-2770 in preclinical and clinical studies. Additionally, the therapeutic potential of this compound 60-2770 in other diseases, such as diabetes and inflammatory bowel disease, should be explored. Finally, the use of this compound 60-2770 in combination with other drugs, such as phosphodiesterase inhibitors and NO donors, should be investigated for potential synergistic effects.
Méthodes De Synthèse
The synthesis of 4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 involves the reaction of 4-methoxybenzenecarboximidamide with 2-phenylbutyric acid chloride in the presence of a base. The resulting product is purified using column chromatography to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of this compound 60-2770.
Applications De Recherche Scientifique
4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide 60-2770 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound 60-2770 has been shown to improve cardiac function, reduce blood pressure, and prevent vascular remodeling. In pulmonary diseases, this compound 60-2770 has been shown to improve pulmonary hypertension and reduce inflammation. In cancer, this compound 60-2770 has been shown to inhibit tumor growth and metastasis. In neurological disorders, this compound 60-2770 has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-16(13-7-5-4-6-8-13)18(21)23-20-17(19)14-9-11-15(22-2)12-10-14/h4-12,16H,3H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCOKPQXOSBIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.